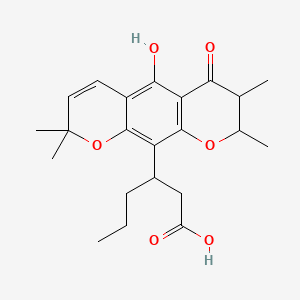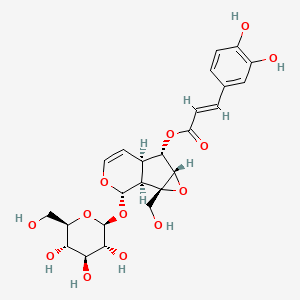
イソフタル酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related chromene derivatives often involves multi-step processes, including cyclocondensation, aldol condensation, and intramolecular lactonization. For instance, Gašparová et al. (2013) detailed the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen derivatives through a pathway involving cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids, yielding significant insights into the synthetic approaches that could be analogous to our compound of interest (Gašparová et al., 2013).
Molecular Structure Analysis
Analyzing the molecular structure of complex organic compounds like ours is critical for understanding their chemical behavior. While specific studies on our compound's structure are scarce, research on similar compounds, such as the work by Wei et al. (2006), provides valuable insights into the molecular configuration, demonstrating the utility of X-ray diffraction analysis in determining crystalline structures and stereochemistry of chromene derivatives (Wei et al., 2006).
Chemical Reactions and Properties
The chemical behavior of chromene derivatives is significantly influenced by their functional groups and molecular structure. For example, Sundar et al. (2014) explored the Prins cyclization of chromene derivatives, shedding light on potential chemical reactions, including cyclizations and substitutions that our compound might undergo (Sundar et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of our compound can be inferred from studies on similar substances. Research by Heravi et al. (2008) on the synthesis of dihydropyrano[3,2-c]chromene derivatives highlights the influence of molecular structure on physical properties like solubility and melting points, which are crucial for determining the conditions under which the compound can be handled and used (Heravi et al., 2008).
Chemical Properties Analysis
The reactivity, stability, and interaction with other chemical entities define the chemical properties of our compound. Investigations into the reactivity of chromene derivatives, such as the work by Esmaeilpour et al. (2015), provide a foundation for understanding how our compound might react under various chemical conditions, including catalysis and multi-component reactions (Esmaeilpour et al., 2015).
科学的研究の応用
溶媒効果分析
イソフタル酸は、溶媒効果と選択的溶媒和の研究で使用されてきました {svg_1}. アセトンと水の混合物中でのイソフタル酸の溶解度を分析して、溶質-溶媒相互作用と溶媒-溶媒相互作用に関する詳細な情報を得ました {svg_2}. この研究は、溶解度変化のための溶媒混合物の本質的な特性を理解するのに役立ちます {svg_3}.
樹脂製造
イソフタル酸の相当部分は、不飽和ポリエステル樹脂(UPR)の製造に使用されています {svg_4}. その独特の分子構造は、これらの樹脂に熱安定性、耐薬品性、寸法安定性を向上させます {svg_5}. UPRは、強化プラスチック、コーティング、ゲルコートで広く使用されています {svg_6}.
高性能ポリマー
イソフタル酸は、ポリエチレンテレフタレート(PET)や他の高性能ポリマーの製造において重要なモノマーとして役立ちます {svg_7}. PETは、その堅牢性、透明性、化学的安定性で知られており、包装業界、特に飲料ボトルで広く使用されています {svg_8}.
インキとコーティングの製造
イソフタル酸は、最終製品の耐久性と外部作用への耐性を向上させる能力があるため、インキとコーティングの製造にも使用されています {svg_9}. 熱安定性の向上により、厳しい条件下でも製品の長寿命化が保証されます {svg_10}.
腐食防止剤
さらに、イソフタル酸は、特定の用途において効果的な腐食防止剤として機能します {svg_11}. 鋼などの材料を、表面に保護層を形成することで腐食環境から保護することができます {svg_12}.
研究開発
イソフタル酸は、その独自の特性と汎用性により、バイオベースポリマーやナノテクノロジーなどの新興分野における潜在的な用途について継続的に研究されています {svg_13}. この継続的な研究により、将来的にイソフタル酸の新しい革新的な用途につながる可能性があります {svg_14}.
水素結合分子アセンブリ
5位にアルキルアミド鎖を有するイソフタル酸誘導体は、水素結合に関与することができ、有機ゲル化および液晶形成のための水素結合分子アセンブリ構造について調製および評価されました {svg_15}. この研究は、異なる分子アセンブリにおけるイソフタル酸の挙動を理解するのに役立ちます {svg_16}.
環境への影響と安全性
他の化学物質と同様に、イソフタル酸は、安全を確保し、環境への影響を最小限に抑えるために注意して取り扱う必要があります {svg_17}. 低濃度での摂取や吸入では無毒ですが、高濃度での暴露は、皮膚、目、呼吸器系への刺激を引き起こす可能性があります {svg_18}.
作用機序
- Isophthalic acid is one of three isomers of benzenedicarboxylic acid, alongside phthalic acid and terephthalic acid .
- Isophthalic acid undergoes reactions typical of carboxylic acids:
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with specific enzymes involved in oxidative stress responses, acting as an antioxidant. This interaction helps in neutralizing free radicals, thereby protecting cells from oxidative damage . Additionally, it binds to certain proteins, modulating their activity and contributing to cellular homeostasis.
Cellular Effects
The effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate signaling pathways that promote cell survival and proliferation . Furthermore, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth and differentiation. Its impact on cellular metabolism includes enhancing the efficiency of energy production and utilization, thereby supporting overall cellular health.
Molecular Mechanism
At the molecular level, 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the production of proteins that support cellular health and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biochemical activity for extended periods Its degradation can lead to the formation of by-products that may have different biological activities
Dosage Effects in Animal Models
The effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and promoting cell survival . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.
Metabolic Pathways
3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability and biological activity. Additionally, it can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid within cells and tissues are essential for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues also determines its overall effectiveness and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid is a critical factor in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. Its presence in other organelles, such as the endoplasmic reticulum or nucleus, can also impact various cellular processes, including protein synthesis and gene expression.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid involves the condensation of a chromone derivative with a substituted acetoacetate followed by a series of reactions to introduce the hexanoic acid moiety.", "Starting Materials": [ "5-hydroxy-2,2,7,8-tetramethylchromone", "ethyl acetoacetate", "hexanoic acid", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 5-hydroxy-2,2,7,8-tetramethylchromone with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)but-2-enoic acid.", "Step 2: Reduction of the double bond in the product of step 1 using sodium hydroxide to form 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)butanoic acid.", "Step 3: Esterification of the carboxylic acid group in the product of step 2 with hexanoic acid using hydrochloric acid as a catalyst to form 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid.", "Step 4: Purification of the product of step 3 using a mixture of water and diethyl ether followed by drying with magnesium sulfate." ] } | |
CAS番号 |
34366-34-2 |
分子式 |
C22H28O6 |
分子量 |
388.5 g/mol |
IUPAC名 |
3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13?/m1/s1 |
InChIキー |
JZWLSXINEVHWEP-ZNRZSNADSA-N |
異性体SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)C)C)O)C=CC(O2)(C)C |
SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
正規SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |
外観 |
Powder |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2-dichloro-N-[(3R)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1160471.png)
